4-Pentylbenzene-1-sulfonyl chloride
Overview
Description
4-Pentylbenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C11H15ClO2S and a molecular weight of 246.75 . It appears as a colorless to light yellow liquid .
Synthesis Analysis
The synthesis of sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride, can be achieved through various methods. One such method involves the use of a heterogeneous potassium poly (heptazine imide) photocatalyst to produce sulfonyl chlorides from arenediazonium salts under mild conditions (visible light irradiation, room temperature) with 50–95% yields . Another method involves the selective activation of high oxidation state sulfur centers connected to fluoride, enabling exchange reactions with incoming nucleophiles .Molecular Structure Analysis
The molecular structure of 4-Pentylbenzene-1-sulfonyl chloride consists of 11 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 2 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
Sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride, are key intermediates in various chemical reactions. They can undergo bimolecular nucleophilic substitution, believed to be concerted, which is usually the dominant pathway . They also serve as key intermediates in the synthesis of sulfonyl fluorides, sulfonate esters, sulfones, and sulfinic acids .Physical And Chemical Properties Analysis
4-Pentylbenzene-1-sulfonyl chloride has a density of 1.2±0.1 g/cm3, a boiling point of 325.7±21.0 °C at 760 mmHg, and a melting point of less than 30ºC . It has a flash point of 150.8±22.1 °C .Scientific Research Applications
Synthesis and Application in Organic Chemistry
4-Pentylbenzene-1-sulfonyl chloride is utilized in the synthesis of various organic compounds, demonstrating its versatility in chemical reactions. The compound serves as a precursor in the efficient synthesis of chalcone-4′-sulfonyl chlorides and fluorides, showcasing its utility in creating a library of sulfonyl-substituted chalcones through aldol-type condensation reactions (D. Semenok et al., 2018). This process highlights the compound's role in the development of molecules with potential applications in pharmaceuticals and materials science.
Role in Developing Therapeutic Agents
Further illustrating its applicability in drug development, 4-Pentylbenzene-1-sulfonyl chloride has been involved in the synthesis of novel therapeutic agents. A study on the synthesis and in silico study of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives identified its role in creating compounds with good enzyme inhibitory activity, suggesting its significance in medicinal chemistry (G. Hussain et al., 2017).
Environmental and Material Applications
In the context of environmental science and material engineering, sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride, are key in synthesizing advanced materials. For instance, the development of polyarylates containing sulfone ether linkages showcases the compound's utility in creating polymers with enhanced properties, such as solubility and thermal stability (S. Hsiao & Jiun-Hsiang Chiou, 2001). This application is crucial for advancing materials with specific functionalities for industrial use.
Contribution to Carbonic Anhydrase Inhibitor Development
The compound's involvement in synthesizing inhibitors for carbonic anhydrase, a significant enzyme in physiological processes, underscores its potential in therapeutic development. Studies have demonstrated its role in creating biphenylsulfonamides with inhibitory action towards tumor-associated isozymes, highlighting its contribution to cancer research and potential treatments (S. Morsy et al., 2009).
Advanced Synthesis Techniques
Moreover, 4-Pentylbenzene-1-sulfonyl chloride is instrumental in advanced synthesis techniques, such as catalytic decarboxylative radical sulfonylation. This method, which involves the sulfonylation of aliphatic carboxylic acids, showcases the compound's role in innovative organic synthesis methodologies, contributing to the development of sulfones with applications in pharmaceuticals and agrochemicals (Jiayan He et al., 2020).
Mechanism of Action
Target of Action
The primary target of 4-Pentylbenzene-1-sulfonyl chloride is the benzene ring . The benzene ring contains six pi electrons which are delocalized in six p orbitals above and below the plane of the benzene ring . This makes the benzene ring especially stable and allows it to undergo electrophilic aromatic substitution .
Mode of Action
The compound interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The pi electrons in the benzene ring attack the electrophile, forming a sigma-bond to the benzene ring and generating a positively charged benzenonium intermediate .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond and reforming aromaticity .
Biochemical Pathways
The affected pathway is the electrophilic aromatic substitution of the benzene ring . This reaction maintains the aromaticity of the benzene ring, which is crucial for the stability of the molecule .
Pharmacokinetics
The compound’s physical properties such as its density, boiling point, and molecular weight can influence its pharmacokinetics.
Result of Action
The result of the action of 4-Pentylbenzene-1-sulfonyl chloride is the formation of a substituted benzene ring . This occurs after the removal of a proton from the benzenonium intermediate formed in the first step of the reaction .
Action Environment
The action of 4-Pentylbenzene-1-sulfonyl chloride can be influenced by environmental factors. For instance, the compound is sensitive to moisture . Therefore, it should be stored in a cool, dry place in a tightly closed container . Additionally, the compound should be handled only in a chemical fume hood due to its potential to cause burns .
Safety and Hazards
4-Pentylbenzene-1-sulfonyl chloride is a hazardous substance. It causes burns and is moisture sensitive . It can cause eye burns, skin burns, and gastrointestinal tract burns . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid getting it in eyes, on skin, or on clothing .
Future Directions
Recent research has focused on developing more sustainable methods for the synthesis of sulfonyl chlorides, including 4-Pentylbenzene-1-sulfonyl chloride. These methods include the use of photo- and electrochemical methods or the direct fixation of SO2 . The development of these new methods could lead to more environmentally friendly and efficient production of sulfonyl chlorides in the future .
properties
IUPAC Name |
4-pentylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXZRVWJHEWMT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224653 | |
Record name | 4-t-Amylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
73948-18-2 | |
Record name | 4-t-Amylbenzenesulphonyl chloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-t-Amylbenzenesulphonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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